Fenticlor

Catalog No.
S606710
CAS No.
97-24-5
M.F
[ClC6H3(OH)]2S
C12H8Cl2O2S
M. Wt
287.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenticlor

CAS Number

97-24-5

Product Name

Fenticlor

IUPAC Name

4-chloro-2-(5-chloro-2-hydroxyphenyl)sulfanylphenol

Molecular Formula

[ClC6H3(OH)]2S
C12H8Cl2O2S

Molecular Weight

287.2 g/mol

InChI

InChI=1S/C12H8Cl2O2S/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6,15-16H

InChI Key

ANUSOIHIIPAHJV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)O)O

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Synonyms

fentichlor

Canonical SMILES

C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)O)O

Antibacterial Agent

Specific Scientific Field: Microbiology

Application Summary: Fenticlor is used as an antibacterial agent against Staphylococcus aureus and Escherichia coli . It is adsorbed in fairly large amounts by these bacteria and, depending on the quantity adsorbed, it can be either bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .

Methods of Application: The drug is taken up by the bacterial cell wall and cell membrane, with the cell membrane probably being the main site of adsorption and action . The pattern of uptake, measured under various conditions, indicates that uptake involves reversible adsorption of the neutral molecule onto the cell .

Results or Outcomes: Although both whole cells and cell walls of E. coli have a higher affinity for Fenticlor than those of Staph. aureus, E. coli is less susceptible to its antibacterial action . This may be due to the lipid-rich nature of the cell walls of E. coli, which act as an adsorbing barrier preventing the access of the drug to its site of action .

Antifungal Agent

Specific Scientific Field: Pharmacology

Application Summary: Fenticlor is also used as an antifungal agent for topical use . It is an antimicrobial agent and is used in veterinary medicine .

Methods of Application: Fenticlor is prepared by the AlCl3-catalyzed reaction of 4-chlorophenol with sulfur dichloride . It can also be prepared by chlorination of bis [2-hydroxyphenyl]sulfide .

Results or Outcomes: The LD50 (rats, oral) of fenticlor is 3250 mg/kg . It may cause photosensitivity .

Fenticlor, chemically known as bis[2-hydroxy-5-chlorophenyl] sulfide, is an aryl sulfide compound with the molecular formula C₁₂H₈Cl₂O₂S. It features two 5-chloro-2-hydroxyphenyl groups attached to a sulfur atom, giving it unique properties that make it primarily utilized as an anti-infective agent in veterinary medicine . Fenticlor is notable for its antibacterial and antifungal activities, making it effective in treating various infections.

Fenticlor's mechanism of action as an antimicrobial agent involves disrupting the cell membrane of bacteria and fungi. It is believed to interfere with energy production within the cell, ultimately leading to cell death [].

Fenticlor exhibits low oral toxicity []. However, its photosensitivity can cause skin irritation upon exposure to sunlight. While not extensively documented, potential allergic reactions are also a concern []. Due to these limitations, its use in human medicine has been discontinued in most countries.

Of fentichlor with soluble proteins" class="citation ml-xs inline" data-state="closed" href="https://www.sciencedirect.com/science/article/abs/pii/0009279784900747" rel="nofollow noopener" target="_blank"> . Additionally, fenticlor can react with other chemical agents under specific conditions, contributing to its efficacy as a topical agent.

Fenticlor exhibits a range of biological activities, primarily as an antifungal and antibacterial agent. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential cellular functions. Research indicates that fenticlor can induce skin reactions in sensitive individuals when exposed to ultraviolet radiation, leading to contact photodermatitis. This highlights its potential as a photoallergen, which is an important consideration in its use in dermatological applications .

The synthesis of fenticlor typically involves the reaction of 4-chlorophenol with sulfur dichloride, catalyzed by aluminum chloride. This method allows for the formation of the desired aryl sulfide structure. Alternative synthesis routes may include chlorination of bis[2-hydroxy-5-chlorophenyl] sulfide under controlled conditions to yield fenticlor .

Fenticlor is primarily used in veterinary medicine as a topical antifungal and antibacterial agent. Its applications include treating skin infections in animals and preventing infections caused by various pathogens. In addition to veterinary uses, fenticlor has been studied for potential applications in dermatology due to its antifungal properties and ability to bind to proteins, which may influence its therapeutic effects .

Studies on fenticlor's interactions with biological molecules have revealed that it can bind covalently to proteins, which may affect its pharmacological profile and allergenic potential. The binding is not restricted to specific sites, indicating a broad interaction spectrum that could influence both efficacy and safety . Furthermore, research has shown that fenticlor's interactions can lead to altered immune responses in sensitive individuals, necessitating careful consideration during clinical use .

Fenticlor shares structural similarities with several other compounds, particularly those used in dermatological applications. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
BithionolContains sulfur and phenolic groupsKnown for its strong antifungal properties
MultifunginRelated chemicallyExhibits antibacterial activity
ChlorhexidineContains chlorinated phenolic ringsBroad-spectrum antimicrobial activity

Fenticlor's uniqueness lies in its specific binding properties and photochemical behavior, which differ from other similar compounds. While bithionol and multifungin also exhibit antifungal properties, fenticlor's interaction with proteins under UV light sets it apart in terms of potential photoallergic reactions and therapeutic applications .

Molecular Structure and Conformational Analysis

Fenticlor, systematically named 2,2'-sulfanediylbis(4-chlorophenol), represents a distinctive diphenyl sulfide derivative characterized by its unique molecular architecture [1] [2]. The compound possesses the molecular formula C₁₂H₈Cl₂O₂S with a molecular weight of 287.16 g/mol [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 4-chloro-2-(5-chloro-2-hydroxyphenyl)sulfanylphenol, reflecting its systematic chemical nomenclature [3] [5].

The molecular structure of fenticlor consists of two chlorinated phenolic rings connected through a central sulfur bridge, creating a symmetrical bis-phenolic framework [1] [7]. Each phenolic ring bears a chlorine substituent at the 5-position relative to the hydroxyl group, contributing to the compound's halogenated character [1] [9]. The sulfur atom serves as the central linking element, forming C-S-C bonds that establish the molecular backbone [2] [5].

Conformational analysis of diphenyl sulfide derivatives reveals significant structural flexibility around the sulfur bridge [15] [17]. The C-S-C bond angle in sulfur-bridged phenolic compounds typically exhibits enlargement due to repulsion between the phenyl rings, which influences the overall molecular geometry [17]. Studies on analogous diphenyl sulfide structures indicate that the phenyl rings tend to adopt perpendicular orientations to minimize steric interactions [15] [22].

The preferred conformation of sulfur-bridged phenolic compounds involves the C-S-C plane being approximately perpendicular to the aromatic planes [22]. This conformational arrangement is stabilized by intramolecular hydrogen bonding interactions that constrain the sulfur atom's orbital orientation within the molecular framework [22]. The conformational behavior is further influenced by the oxidation state and geometric constraints of the sulfur atom [15].

Physicochemical Characteristics

Solubility Parameters

Fenticlor exhibits characteristic solubility behavior consistent with its hydrophobic molecular structure. The compound demonstrates very limited water solubility, with a logarithmic water solubility value of -4.35, indicating extremely poor aqueous solubility [4] [8]. This hydrophobic character is attributed to the aromatic ring system and the lipophilic nature of the chlorinated phenolic structure [3] [14].

The compound shows enhanced solubility in organic solvents and alkaline aqueous solutions [7]. Fenticlor is soluble in alcoholic solvents and hot benzene, reflecting its affinity for organic media [7]. The solubility in aqueous sodium hydroxide solutions indicates the phenolic hydroxyl groups' ability to undergo deprotonation under basic conditions [7].

Table 1: Solubility Parameters of Fenticlor

ParameterValueMethod/Source
Log₁₀ Water Solubility-4.35Crippen Method [4] [8]
Water SolubilityInsolubleExperimental [3] [14]
Alkaline SolubilitySolubleNaOH solutions [7]
Organic Solvent SolubilitySolubleAlcohol, hot benzene [7]

Partition Coefficients

The octanol-water partition coefficient represents a critical physicochemical parameter for fenticlor, reflecting its lipophilic characteristics. The logarithm of the partition coefficient ranges from 4.31 to 4.556, indicating high lipophilicity and strong preference for the organic phase [4] [8] [10]. This elevated partition coefficient value places fenticlor in the category of highly lipophilic compounds [12].

The partition coefficient determination utilizes computational methods including the Crippen Method, which provides reliable estimates for organic compounds [4] [8]. The octanol-water system serves as a standard reference for assessing the lipophilic-hydrophilic balance of pharmaceutical and chemical compounds [12].

Table 2: Partition Coefficient Data for Fenticlor

ParameterValueSource/Method
Log P (octanol/water)4.31SIELC Technologies [10]
Log P (octanol/water)4.556Crippen Method [4] [8]
Lipophilicity ClassificationHighly LipophilicBased on Log P > 4 [12]

Spectroscopic Properties

The spectroscopic characterization of fenticlor encompasses multiple analytical techniques that provide structural and compositional information. Mass spectrometry analysis reveals characteristic fragmentation patterns consistent with the diphenyl sulfide structure [16]. The molecular ion peak appears at m/z 287, corresponding to the molecular weight of the intact molecule [2] [16].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the aromatic and functional group environments within the fenticlor molecule [16]. The spectroscopic analysis confirms the presence of aromatic protons, phenolic hydroxyl groups, and the characteristic sulfur bridge connectivity [16].

Infrared spectroscopy identifies key functional group vibrations, including phenolic O-H stretching, aromatic C-H stretching, and C-Cl stretching modes characteristic of chlorinated aromatic compounds [16]. The spectroscopic fingerprint provides definitive identification and structural confirmation of the fenticlor molecule [16].

Structure-Property Relationships

The relationship between fenticlor's molecular structure and its physicochemical properties demonstrates clear correlations that govern its chemical behavior. The presence of chlorine substituents on the aromatic rings significantly influences the compound's electronic properties and molecular interactions [1] [9]. The halogenated phenolic structure contributes to enhanced lipophilicity compared to non-halogenated analogs [4] [8].

The sulfur bridge serves as a critical structural element that determines conformational flexibility and molecular geometry [15] [17]. The divalent sulfur atom creates specific geometric constraints that influence the spatial arrangement of the phenolic rings and affect intermolecular interactions [17] [22]. Studies on related diphenyl sulfide compounds indicate that the sulfur bridge geometry directly correlates with biological activity and physicochemical properties [15].

Table 3: Comprehensive Physicochemical Properties of Fenticlor

PropertyValueUnitSource
Molecular Weight287.16g/molNIST WebBook [2]
Melting Point175-186.8°CMultiple sources [3] [7] [13]
Density1.58g/cm³Alfa Chemistry [3]
Boiling Point842.16KJoback Method [4] [8]
Critical Temperature1129.31KJoback Method [4] [8]
Critical Pressure4462.28kPaJoback Method [4] [8]
Heat of Formation (gas)-185.12kJ/molJoback Method [4] [8]
Heat of Fusion38.23kJ/molJoback Method [4] [8]
Heat of Vaporization89.80kJ/molJoback Method [4] [8]
McGowan Volume184.990mL/molMcGowan Method [4] [8]

The molecular composition analysis reveals the elemental distribution within fenticlor: carbon 50.19%, hydrogen 2.81%, chlorine 24.69%, oxygen 11.14%, and sulfur 11.17% [7]. This compositional profile reflects the significant contribution of halogen atoms to the overall molecular weight and influences the compound's physicochemical behavior [7].

Physical Description

2,2'-thiobis(4-chlorophenol) appears as white to cream-colored solid or pale yellow powder. White crystalline solid melting from 175.8-186.8 °C. Odorless and insoluble in water.
White to cream-colored solid or pale yellow powder; [CAMEO]

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

285.9622061 g/mol

Monoisotopic Mass

285.9622061 g/mol

Heavy Atom Count

17

Melting Point

348.4 to 368.2 °F (NTP, 1992)

UNII

D61659OVD0

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

97-24-5

Wikipedia

Fenticlor

Use Classification

Cosmetics -> Antimicrobial

Dates

Last modified: 08-15-2023

Spectrum of cross-photosensitization in 18 consecutive patients with contact photoallergy to ketoprofen: associated photoallergies to non-benzophenone-containing molecules

E Durbize, M Vigan, E Puzenat, P Girardin, B Adessi, P H Desprez, P H Humbert, R Laurent, F Aubin
PMID: 12755728   DOI: 10.1034/j.1600-0536.2003.00066.x

Abstract

Contact photoallergy to ketoprofen gels has been widely reported, and cross-sensitivity reactions with other compounds, such as tiaprofenic acid, fenofibrate and benzophenones, are well known. However, positive photopatch tests to other different non-benzophenone-related compounds have recently been observed. We report the results of photopatch testing in patients with contact photoallergy to ketoprofen and discuss the spectrum of cross-sensitization to ketoprofen. 18 consecutive patients with a history of photocontact dermatitis from ketoprofen were investigated. Patch and photopatch tests were performed. As expected, we observed positive photopatch tests to Ketum* gel and ketoprofen 2.5% in petrolatum in all patients (100%). However, it was remarkable to note positive photopatch tests to other unexpected and non-relevant allergens, including fentichlor (67%), tetrachlorosalicylanilide (28%), triclosan (17%), tribromsalan (11%) and bithionol (11%), with no clinical relevance. Interestingly, these agents belong to the family of halogenated salicylanilides and related compounds, which have been forbidden in Europe since the 1970s. Our results raise the question of hyper-photosusceptibility to non-relevant allergens induced by photosensitivity to ketoprofen. The mechanism may involve the high photoreactivity induced by the association of a benzene ring with an oxygen group.


[Photocontact dermatitis due to ketoprofen and photosensitization to tetrachlorosalicylanide and to Fenticlor(R)]

M Vigan, P Girardin, P Desprez, B Adessi, F Aubin, R Laurent
PMID: 12442124   DOI:

Abstract

Photoallergy to ketoprofen and cross reactivity of ketoprofen with diphenylketones are well known; here are some cases of photoreaction to ketoprofen and unusual substances.
Eleven photoallergic to ketoprofen patients were photo patch tested with Ketum(R), ketoprofen, oxybenzone, tiaprofenic acid, fenofibrate, and also chlorphenesin, sunscreen series, and photobiologists series (without lichen mix and benzocaine). We performed tests at day 0, we irradiated them with UVA at day 2, and control series remained closed. We performed readings at day 3 and 4 according to ICDRG's recommendations.
Nine tested patients had positive reactions to the irradiated tests with no expected allergens: fenticlor (9 cases), halogenated salicylanilides (4 cases), dibenzoylmethane (3 cases) and cinnamate (1 case).
The mechanism of these unusual photosensitizations is discussed. These cases show that it is important to test sunscreen series and photobiologists series in patients photoallergic to ketoprofen.


[Toxicology of selected biocides]

E Rosskamp
PMID: 3685894   DOI:

Abstract




Photochemical reactions of fentichlor with soluble proteins

D M Rickwood, M D Barratt
PMID: 6210158   DOI: 10.1016/0009-2797(84)90074-7

Abstract

The photochemical reactions of the photoallergen fentichlor with soluble proteins have been studied. [35S]Fentichlor was shown to bind covalently to human serum albumin (HSA) when irradiated with UV light (313 nm). HSA had the ability to bind at least eight molecules of fentichlor per molecule of protein. Fractionation of fentichlor-HSA photoadducts after (a) treatment with cyanogen bromide and (b) reduction, carboxymethylation and digestion with trypsin showed that the bound fentichlor was distributed fairly evenly throughout the sequence of the HSA molecule. Fentichlor was also shown to form photoadducts with human gamma-globulin and with bovine insulin. Its binding to insulin was restricted to the B chain of the molecule. Fundamental differences between the photochemical reactions of the photo-allergens fentichlor and tetrachlorosalicylanilide (T4CS) with soluble proteins are discussed. The reactions of fentichlor with soluble proteins are not restricted to specific binding sites (unlike T4CS). Fentichlor has the potential to react photochemically with a wide range of proteins in the epidermis and dermis, to form antigens.


Fentichlor photocontact dermatitis: a persistent enigma

Jay E Wolverton, Nicholas A Soter, David E Cohen
PMID: 23474448   DOI: 10.1097/DER.0b013e318284da45

Abstract

Fentichlor elicits high rates of positive photopatch test reactions despite its currently unknown clinical relevance.
The aims of this study were to provide a comprehensive review of fentichlor, to investigate the characteristics of patients with photosensitivity to fentichlor, and to explore the current uses of fentichlor.
A review of photopatch test studies involving fentichlor was performed. A retrospective chart review was conducted in patients with positive photopatch test reactions to fentichlor at our institution. Product inquiries were placed to manufacturers of fentichlor to elicit the current uses of fentichlor.
In selected photopatch test studies, positive reactions to fentichlor occurred in 0.0% to 11.8% of subjects. We found that 25 companies distribute or manufacture fentichlor worldwide, which includes 2 companies that sell 25-kg drums of fentichlor. The most common current uses of fentichlor are in research, in high throughput screening, and in antibacterial and antifungal creams.
Our review of selected photopatch test studies demonstrates that fentichlor remains a potent photosensitizing allergen worldwide. The bulk quantities of fentichlor available for sale and the current uses of fentichlor suggest that fentichlor may be currently incorporated into consumer products. We recommend that fentichlor remain in the standard series of photopatch test allergens.


Induction of photoallergy in guinea-pigs by injection of photoallergen-protein conjugates

M D Barratt, B F Goodwin, W W Lovell
PMID: 3679565   DOI: 10.1159/000234454

Abstract

Photoconjugates were prepared by ultraviolet irradiation of guinea-pig albumin (GPA) with the photoallergens tetrachlorosalicylanilide (T4CS) and fentichlor. Injections of T4CS-GPA induced photoallergy to T4CS in 11 of 12 guinea-pigs whereas injections of fentichlor-GPA induced photoallergy in 5 of 12 guinea-pigs. Thus the fentichlor-GPA photoconjugate, which contained a molar ratio of hapten to protein 3 times higher than the corresponding T4CS conjugate, produced a significantly lower response. The results demonstrate the importance of protein conjugate formation in the induction of photoallergy, i.e. the role of carrier protein in contact sensitivity. The high potency of the T4CS-GPA photoconjugate in inducing photoallergy suggests that albumin may have a special role as a carrier protein in T4CS photoallergy.


Spectroscopic studies of cutaneous photosensitizing agents--XII. Spin trapping study of the free radicals generated during the photolysis of photoallergens bithionol and fentichlor

A S Li, C F Chignell
PMID: 2827198   DOI: 10.1111/j.1751-1097.1987.tb04793.x

Abstract




Photoallergic contact dermatitis from fentichlor

P G Norris, J L Hawk, I R White
PMID: 2970943   DOI: 10.1111/j.1600-0536.1988.tb02854.x

Abstract




Radicals involved in photoallergen/protein interactions

J N Delahanty, J C Evans, C C Rowlands, M D Barratt, R U Pendlington
PMID: 2550330   DOI: 10.1016/0891-5849(89)90129-9

Abstract

Aqueous solutions (pH = 8) of both 3,3'-dimethyl and 4,4'-dimethyl substituted analogues of the photoallergen fentichlor (bis(2-hydroxy-5-chlorophenyl)sulphide) produced stable semiquinone radicals when irradiated with u.v. light (greater than 310 nm). These radicals have been characterised using electron spin resonance techniques: the results confirm the assignment of hyperfine coupling constants for the parent fentichlor radical. The binding of fentichlor to HSA was found to be partly oxygen dependent demonstrating a role for semiquinone type radicals in the binding mechanism. The stoichiometry and specificity of the binding of the dimethyl analogues to soluble proteins were found to be similar to that of fentichlor itself.


Spectroscopic studies of cutaneous photosensitizing agents--XIII. pH dependence of the photochemistry of photoallergens bithionol and fentichlor: an electron spin resonance study of the free radical photoproducts

A S Li, C F Chignell
PMID: 2541456   DOI: 10.1111/j.1751-1097.1989.tb04072.x

Abstract




Explore Compound Types